N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(5-phenyltetrazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O/c16-12-7-6-11(8-13(12)17)18-14(23)9-22-20-15(19-21-22)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIIOBSGQDDYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride and a suitable base.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate product with acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
- Use of high-purity reagents to ensure product quality.
- Controlled temperature and pressure conditions to maximize yield.
- Implementation of continuous flow reactors for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dichlorophenyl groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and modulate biological pathways. The dichlorophenyl and phenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Tetrazole vs. Triazole Derivatives
- Structure: N-(3,4-Dichlorophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide.
- Comparison: Heterocycle: Replaces tetrazole with a 1,2,3-triazole (three nitrogen atoms). Triazoles are less acidic (pKa ~9–10) than tetrazoles, altering solubility and ionic interactions. phenyltetrazole). Synthesis: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a green chemistry approach.
Key Insight: The triazole’s reduced acidity may decrease water solubility compared to tetrazoles, while the quinoxaline extension could enhance DNA intercalation or kinase inhibition .
Tetrazole vs. Thiazole Derivatives
- Structure: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide.
- Comparison: Heterocycle: Thiazole (one sulfur, one nitrogen) replaces tetrazole. Thiazoles exhibit moderate acidity (pKa ~2.7 for protonated form) and strong coordination capacity for metal ions. Synthesis: Prepared via carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid with 2-aminothiazole.
Key Insight : Thiazole’s sulfur atom may improve metabolic stability compared to tetrazoles, while hydrogen-bonding motifs could influence target binding .
Tetrazole vs. Pyrazole Derivatives
- : N-(3,4-Dichlorophenyl)-2-(1H-pyrazol-1-yl)acetamide.
- : N-(3,4-Dichlorophenyl)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide.
- Comparison: Heterocycle: Pyrazole (two adjacent nitrogens) offers less acidity (pKa ~14–16) than tetrazole.
Key Insight : Nitro-substituted pyrazoles may exhibit enhanced electrophilicity, increasing interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes) .
Tetrazole vs. Thiadiazole Derivatives
- Structure: 2-[5-(3-Chlorobenzylthio)-1,3,4-thiadiazol-2-ylthio]-N-(3,4-dichlorophenyl)acetamide.
- Comparison:
- Heterocycle : 1,3,4-Thiadiazole (two nitrogens, one sulfur) confers higher lipophilicity and sulfur-mediated metabolic pathways.
- Substituents : A 3-chlorobenzylthio group enhances steric bulk and electron-withdrawing effects.
Key Insight: Thiadiazoles are known for antimicrobial activity; the sulfur atoms may improve membrane permeability but increase oxidative metabolic susceptibility .
Backbone and Functional Group Variations
- Example: N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)sulfonyl]propanamide.
- Comparison:
- Backbone : Propanamide (vs. acetamide) elongates the carbon chain, altering conformational flexibility.
- Functional Groups : Sulfonyl groups enhance electronegativity and hydrogen-bond acceptor capacity.
Key Insight : Sulfonyl groups may improve target affinity (e.g., enzyme active sites) but reduce oral bioavailability due to high polarity .
Data Table: Structural and Functional Comparison
*Calculated based on formula in evidence.
Research Implications
- Tetrazole Advantages : Superior hydrogen-bonding capacity and acidity make tetrazole derivatives ideal for targeting polar enzyme active sites.
- Triazole/Tetrazole Trade-offs : Triazoles offer synthetic versatility (e.g., click chemistry) but may require substituent optimization for solubility.
- Thiazole/Thiadiazole Roles : These heterocycles are preferred for metal-binding or antimicrobial applications but may face metabolic challenges.
Biological Activity
N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a synthetic compound belonging to the class of tetrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structure of this compound, characterized by a tetrazole ring and dichlorophenyl group, suggests diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the tetrazole moiety is significant for biological activity due to its ability to mimic certain biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.19 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified in available data |
The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The tetrazole ring can facilitate binding to active sites, while the dichlorophenyl and phenyl groups may enhance binding affinity, potentially leading to modulation of biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various N-substituted phenyl derivatives found that compounds with halogenated phenyl rings demonstrated effective activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of chlorinated substituents enhances lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.
Anticancer Potential
The anticancer potential of tetrazole derivatives has been explored through various studies. For instance, compounds containing the tetrazole ring have shown promising results in inhibiting cancer cell proliferation in vitro. The structure–activity relationship (SAR) analysis indicates that modifications on the phenyl and tetrazole rings can significantly influence cytotoxicity against different cancer cell lines .
Case Studies
- Antimicrobial Screening : In a study involving twelve newly synthesized N-substituted phenyl derivatives, it was found that those with dichlorophenyl groups were among the most effective against Gram-positive bacteria . The study employed quantitative structure–activity relationship (QSAR) models to predict biological activity based on chemical structure.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various tetrazole derivatives on cancer cell lines. Compounds were evaluated using MTT assays, revealing that certain modifications led to enhanced antiproliferative effects .
Q & A
Basic: What are the optimal synthetic routes for N-(3,4-dichlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide?
Answer:
The synthesis typically involves multi-step reactions:
Tetrazole Formation : Cyclization of nitriles with sodium azide under acidic conditions to form the 5-phenyl-2H-tetrazole core .
Acylation : Reacting the tetrazole derivative with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetamide group .
Substitution : Coupling with 3,4-dichloroaniline via nucleophilic substitution, requiring controlled temperatures (60–80°C) and aprotic solvents (e.g., DMF) .
Optimization Tips :
- Use TLC to monitor reaction progress and column chromatography for purification .
- Adjust stoichiometry to minimize byproducts (e.g., unreacted aniline derivatives) .
Basic: How is the compound characterized post-synthesis?
Answer:
Critical characterization methods include:
- NMR Spectroscopy : Confirm the presence of the dichlorophenyl group (δ 7.2–7.8 ppm) and tetrazole protons (δ 8.1–8.5 ppm) .
- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and tetrazole C-N vibrations (~1450 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 404.2) .
Note : High-resolution MS is preferred for distinguishing isotopic patterns due to chlorine atoms .
Advanced: How can researchers resolve contradictions in spectral data during structural validation?
Answer:
Contradictions (e.g., unexpected NMR splitting or IR peak shifts) require:
Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
Crystallographic Refinement : Use SHELXL for single-crystal X-ray diffraction to resolve ambiguities in bond lengths/angles .
Dynamic NMR : Assess rotational barriers of the acetamide group if tautomerism is suspected .
Example : A mismatch in tetrazole proton signals may indicate tautomeric equilibrium, resolved via variable-temperature NMR .
Advanced: How to design a bioactivity study for this compound targeting enzyme inhibition?
Answer:
Experimental Design :
Target Selection : Prioritize enzymes with known interactions with tetrazole/acetanilide moieties (e.g., cyclooxygenase-2 or carbonic anhydrase) .
In Vitro Assays :
- Kinetic Analysis : Measure IC₅₀ values using fluorogenic substrates .
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes to the enzyme active site .
Control Experiments : Compare with analogs lacking the dichlorophenyl group to establish SAR .
Data Interpretation : Use Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive) .
Advanced: What strategies are effective for structure-activity relationship (SAR) analysis?
Answer:
Key Modifications :
- Synthesize analogs with halogen substitutions (e.g., F, Br) on the phenyl ring and assess IC₅₀ shifts .
- Use QSAR models to correlate electronic parameters (Hammett σ) with activity .
Advanced: What crystallographic challenges arise when analyzing this compound, and how are they addressed?
Answer:
Challenges :
- Twinned Crystals : Common due to flexible acetamide linker; use SHELXL’s TWIN/BASF commands for refinement .
- Weak Diffraction : Optimize crystal growth via vapor diffusion with PEG-based precipitants .
Data Collection : - Use synchrotron radiation for small crystals (<0.1 mm).
- Refine hydrogen atom positions using riding models in SHELXL .
Advanced: How to analyze conflicting bioassay results between in vitro and in vivo models?
Answer:
Root Causes :
- Metabolic Instability : Phase I/II metabolism (e.g., CYP450-mediated oxidation) may reduce efficacy in vivo .
- Poor Solubility : Use logP calculations (>3.5 suggests poor aqueous solubility) .
Resolution : - Prodrug Design : Introduce hydroxyl groups to improve solubility .
- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
